molecular formula C10H8BrClN2O B2476136 5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride CAS No. 2089256-17-5

5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride

Cat. No.: B2476136
CAS No.: 2089256-17-5
M. Wt: 287.54
InChI Key: XVWLFQYPBUOUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride is a chemical compound with the molecular formula C10H7BrN2O·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and guanidine hydrochloride.

    Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a base such as sodium ethoxide to form 5-(4-bromophenyl)pyrimidine-4-ol.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the pyrimidine derivative to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using catalysts to accelerate the reaction.

    Purification: Employing techniques like recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction Reactions: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of various substituted pyrimidine derivatives.

    Oxidation: Formation of 5-(4-bromophenyl)pyrimidine-4-one.

    Reduction: Formation of 5-(4-bromophenyl)pyrimidin-4-amine.

Scientific Research Applications

5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in biological pathways.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)pyrimidin-4-ol hydrochloride
  • 5-(4-Fluorophenyl)pyrimidin-4-ol hydrochloride
  • 5-(4-Methylphenyl)pyrimidin-4-ol hydrochloride

Uniqueness

5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities compared to its analogs with different substituents.

Properties

IUPAC Name

5-(4-bromophenyl)-1H-pyrimidin-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O.ClH/c11-8-3-1-7(2-4-8)9-5-12-6-13-10(9)14;/h1-6H,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWLFQYPBUOUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CNC2=O)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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